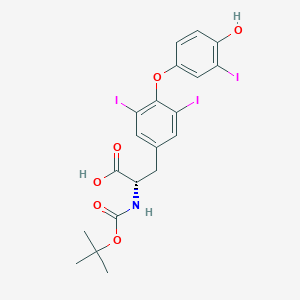

Boc-3,5,3'-triiodo-L-thyronine

Description

Overview of 3,5,3'-Triiodo-L-thyronine (T3) as an Endogenous Thyroid Hormone

3,5,3'-Triiodo-L-thyronine, commonly known as T3, is the most potent and biologically active form of thyroid hormone. nih.govwikipedia.org It is primarily produced by the deiodination of its prohormone, thyroxine (T4), in peripheral tissues such as the liver and kidneys. wikipedia.orgglpbio.comwikipedia.org T3 plays a crucial role in regulating a vast array of physiological processes, including growth and development, metabolism, body temperature, and heart rate. wikipedia.orgnih.govnih.gov

The synthesis of thyroid hormones occurs in the follicular cells of the thyroid gland. cusabio.comkegg.jp This process involves the uptake of iodide from the bloodstream and its incorporation into tyrosine residues within the protein thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). cusabio.comstemcell.com The coupling of these iodinated tyrosines, catalyzed by the enzyme thyroperoxidase, yields T4 and a smaller amount of T3. cusabio.comstemcell.com

T3 exerts its effects by binding to nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ, which are ligand-inducible transcription factors. glpbio.comfrontiersin.orgchemimpex.com This binding modulates gene expression, thereby controlling the synthesis of proteins involved in metabolism and development. nih.govsigmaaldrich.comgreyhoundchrom.com The intricate regulation of the hypothalamic-pituitary-thyroid axis ensures that T3 levels are maintained within a narrow physiological range. nih.govlookchem.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂I₃NO₄ | nih.govnih.govnih.gov |

| Molecular Weight | 650.97 g/mol | nih.govwikipedia.orgnih.gov |

| CAS Number | 6893-02-3 | nih.govwikipedia.orgnih.gov |

| Biological Target | Thyroid Hormone Receptors (TRα and TRβ) | glpbio.comfrontiersin.org |

| Primary Function | Regulation of metabolism, growth, and development | wikipedia.orgnih.govnih.gov |

The Role of Chemical Modifications in Investigating Thyroid Hormone Action

The native structure of thyroid hormones can be chemically altered to create analogs that are instrumental in research. These modifications can serve several purposes, such as enhancing stability, altering receptor binding affinity or selectivity, or introducing labels for tracking and imaging. By studying how these structural changes affect biological activity, researchers can gain detailed insights into structure-activity relationships and the mechanics of hormone-receptor interactions. acs.orgevitachem.com

For instance, the synthesis of various 3'-substituted derivatives of T3 has allowed scientists to map the hydrophobic pocket of the thyroid hormone receptor. evitachem.com Such studies have revealed that while the receptor can accommodate different groups at this position, the size and nature of the substituent significantly impact binding affinity and subsequent biological response. evitachem.com Furthermore, creating analogs with altered side chains or halogen substitutions helps in the development of thyromimetics—compounds that mimic the beneficial effects of thyroid hormones (like lowering cholesterol) while avoiding negative side effects. acs.org

Significance of Boc-3,5,3'-triiodo-L-thyronine as a Research Reagent and Synthetic Intermediate

This compound is a derivative of T3 where the primary amine group of the alanine (B10760859) side chain is protected by a tert-butoxycarbonyl (Boc) group. This modification is of great significance in synthetic and chemical biology research.

The Boc group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. cymitquimica.comabcam.com It is stable under a variety of reaction conditions but can be easily removed under moderately acidic conditions, a property that makes it ideal for multi-step syntheses. cymitquimica.com

As a synthetic intermediate , this compound is a crucial building block for creating more complex molecules. With the reactive amine group temporarily masked, chemists can perform reactions on other parts of the T3 molecule, such as the carboxyl group or the phenolic hydroxyl group, without interference. This allows for the precise construction of novel thyroid hormone analogs, labeled compounds (e.g., for radioimmunoassay or imaging studies), or peptide conjugates. The synthesis of such protected amino acids typically involves reacting the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nih.gov

As a research reagent , this compound is valuable for studying thyroid hormone receptors. It has been described as a ligand that binds to the tyrosine kinase receptor associated with thyroid hormone action. By using this protected form, researchers can investigate specific interactions at the receptor site, potentially dissecting the binding process from subsequent cellular signaling events that might be triggered by the free amine group. This allows for a more controlled study of the initial ligand-receptor recognition event.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₀I₃NO₆ | |

| Molecular Weight | 751.1 g/mol | |

| CAS Number | 140396-69-6 | |

| Key Feature | Boc-protected amine group | |

| Primary Use | Synthetic intermediate, research reagent | abcam.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPREXVEYLGBHT-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20I3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Boc 3,5,3 Triiodo L Thyronine

Advanced Synthetic Approaches to L-Thyronine Core Structure

The L-thyronine core, a diaryl ether-linked amino acid, is the foundational scaffold for Boc-3,5,3'-triiodo-L-thyronine. Advanced synthetic strategies have moved beyond classical methods to offer improved yields and stereocontrol. One notable approach involves a "reverse biomimetic" synthesis starting from L-tyrosine. rsc.org This method utilizes a dearomatizing carbonylation of a protected L-tyrosine derivative to construct the key diaryl ether linkage. rsc.org

Modern synthetic efforts also focus on creating structural variations in the core. For instance, modifications to the core of tRNA molecules, which share structural motifs with amino acids, have been explored to create synthetic diversity. mdpi.com This involves dividing the molecule's core domain into parts that can be modified independently, a concept that can be applied to the synthesis of novel thyronine analogues. mdpi.com

Table 1: Comparison of Synthetic Approaches to Diaryl Ether Formation

| Method | Key Transformation | Starting Material Example | Advantages |

| Ullmann Condensation | Copper-catalyzed coupling of a phenol (B47542) and an aryl halide | 3,5-Diiodotyrosine and a substituted phenol | Well-established, versatile |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling | A protected tyrosine derivative and an aryl boronic acid | Milder conditions, broader substrate scope |

| Dearomatizing Carbonylation | Intramolecular cyclization of a carbamoyl (B1232498) chloride | N-chloroformylimidazolidinone derivative of L-tyrosine | Biomimetic, good stereocontrol. rsc.org |

Strategies for N-Terminal Boc-Protection and Deprotection in Iodothyronine Synthesis

The protection of the α-amino group of the L-thyronine core is crucial for preventing unwanted side reactions during subsequent synthetic steps, particularly iodination and coupling reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. total-synthesis.comwikipedia.orgjk-sci.com

Protection: The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. jk-sci.com Common bases include triethylamine (B128534) (TEA) or sodium hydroxide (B78521) in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or aqueous mixtures. wikipedia.orgjk-sci.com For polyamines, selective protection of primary amines can be achieved using specific reagents. jk-sci.com

Deprotection: The removal of the Boc group is generally accomplished using strong acids. wikipedia.org A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like DCM. jk-sci.com Alternatively, a solution of hydrochloric acid (HCl) in an organic solvent such as methanol (B129727) or dioxane can be employed. wikipedia.orggoogle.com The mechanism of deprotection involves protonation of the carbamate, leading to the formation of a stable t-butyl cation and the release of the free amine after decarboxylation. total-synthesis.com To prevent side reactions from the t-butyl cation, scavenger reagents like anisole (B1667542) or thioanisole (B89551) may be added. wikipedia.org The orthogonality of the Boc group to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis) is a key advantage in complex syntheses. total-synthesis.com

Regioselective Iodination Techniques for Triiodothyronine Precursors

The introduction of three iodine atoms at specific positions (3, 5, and 3') on the thyronine scaffold is a critical step in the synthesis of triiodothyronine. This requires highly regioselective iodination methods.

Direct electrophilic iodination of L-thyronine or its precursors using molecular iodine (I₂) is a common approach. The reaction is often performed in the presence of an oxidizing agent to generate a more electrophilic iodine species. nih.gov For instance, the use of tert-butylhydroperoxide (TBHP) can mediate the C-H functionalization by generating an electrophilic iodine species (I+) in situ. rsc.org The regioselectivity is influenced by the directing effects of the existing functional groups on the aromatic rings. rsc.org

Enzymatic methods offer a high degree of regioselectivity. Thyroid peroxidase (TPO), a heme-containing enzyme, catalyzes the iodination of tyrosine residues within the thyroglobulin protein in vivo. This process can be replicated in vitro using recombinant TPO and hydrogen peroxide (H₂O₂) as an oxidant to iodinate thyronine precursors.

For the synthesis of radioiodinated compounds, similar electrophilic substitution methods are used, often starting with a trialkylarylstannane precursor in a process called iododeostannylation. nih.gov This method proceeds under mild conditions and is highly efficient for introducing radioactive iodine isotopes. nih.gov

Table 2: Regioselective Iodination Methods

| Method | Reagents | Key Features |

| Direct Electrophilic Iodination | I₂, oxidizing agent (e.g., H₂O₂, TBHP) | Relies on directing group effects; can lead to mixtures if not optimized. rsc.org |

| Enzymatic Iodination | Thyroid Peroxidase (TPO), H₂O₂ | High regioselectivity mimicking biological processes. |

| Iododeostannylation | NaI, oxidant, trialkylarylstannane precursor | Mild conditions, suitable for radiolabeling. nih.gov |

Synthesis of Labeled this compound for Mechanistic Studies

Labeled versions of this compound are invaluable tools for studying its mechanism of action, metabolic fate, and interaction with biological targets like nuclear receptors. researchgate.netuq.edu.aunih.gov Labeling can be achieved with stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹²⁵I, ¹³¹I).

The synthesis of ¹³C-labeled L-thyronine derivatives has been reported, providing standards for metabolic studies. researchgate.net For radioiodination, the general methods involve electrophilic substitution on a suitable precursor. nih.gov This often requires a multi-step synthesis to first prepare the non-radioactive, protected precursor, followed by the introduction of the radioisotope in the final steps. nih.gov

The synthesis of radioiodinated compounds must be rapid and efficient to maximize the radiochemical yield (RCY) and molar activity due to the short half-lives of many radioisotopes. nih.gov Methods like iododeostannylation are particularly useful for this purpose. nih.gov The Boc-protecting group can be maintained throughout the labeling process and removed if necessary in a final deprotection step. google.com

Parallel Synthesis and Library Generation of Boc-Protected Thyronine Analogues

Parallel synthesis and the generation of compound libraries are powerful tools in medicinal chemistry for exploring structure-activity relationships (SAR) and discovering novel bioactive molecules. uniroma1.itenamine.net These techniques can be applied to the synthesis of Boc-protected thyronine analogues to create a diverse set of compounds for screening. ohsu.edu

The core principle of parallel synthesis involves performing a large number of reactions simultaneously, often on a solid support. uniroma1.it For example, a "split-mix" strategy on a polymer resin can be used to generate a large library of compounds from a set of building blocks. uniroma1.it In the context of thyronine analogues, a common scaffold, such as Boc-protected 3,5-diiodo-L-thyronine, could be reacted with a diverse set of reagents in parallel to create a library of 3'-substituted derivatives. nih.gov

Companies specializing in library synthesis have validated numerous reaction protocols, including amidations, alkylations, and transition metal-catalyzed cross-couplings, which can be applied to a thyronine scaffold. enamine.net The generation of such libraries allows for the systematic exploration of the chemical space around the thyronine core, aiding in the identification of analogues with desired properties. ohsu.edunih.gov

Analytical Characterization Methodologies for Boc 3,5,3 Triiodo L Thyronine in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of Boc-3,5,3'-triiodo-L-thyronine. This technique provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition with a high degree of confidence.

Key Findings from Research:

Elemental Composition Verification: HRMS analysis of related Boc-protected iodothyronine derivatives has demonstrated the ability to confirm the expected molecular formula. For instance, in the synthesis of isotopically labeled analogs, HRMS (ESI+) was used to verify the mass of compounds like 3,5-diiodo-Boc-OMe-¹³C₉-¹⁵N-L-tyrosine, with a calculated [M+Na]⁺ of 579.9523 and a found value of 579.9528. nih.gov This level of accuracy is crucial for confirming the successful incorporation of the Boc protecting group and the three iodine atoms in the target molecule.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of the atoms. For example, the fragmentation of similar compounds helps in identifying the core thyronine structure and the presence of the Boc group. nih.gov

Impurity Profiling: HRMS is also a powerful tool for identifying and characterizing impurities in a sample. A comprehensive investigation of the impurity profile of liothyronine (B1675554) sodium (the sodium salt of T3) utilized HRMS/MS to characterize 39 related substances, 25 of which were previously unknown. This highlights the sensitivity and resolving power of HRMS in ensuring the purity of the final product.

Table 1: Representative HRMS Data for a Related Boc-Protected Iodothyronine

| Compound | Ionization Mode | Calculated m/z | Found m/z | Ion Type |

| 3,5-diiodo-Boc-OMe-¹³C₉-¹⁵N-L-tyrosine | ESI+ | 579.9523 | 579.9528 | [M+Na]⁺ |

Data adapted from a study on the synthesis of labeled iodothyronines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete elucidation of the molecular structure.

Key Findings from Research:

¹H NMR Spectroscopy: The ¹H NMR spectrum of a Boc-protected amino acid derivative will show characteristic signals for the protons of the Boc group, the amino acid backbone, and the aromatic rings of the thyronine structure. For example, the tert-butyl protons of the Boc group typically appear as a singlet around 1.4 ppm. nih.gov The aromatic protons will have chemical shifts and coupling patterns that are indicative of their positions on the di-iodinated and mono-iodinated phenyl rings.

¹³C NMR Spectroscopy: ¹³C NMR is particularly useful for confirming the presence of all carbon atoms in the molecule, including the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbon atoms of the aromatic rings. Studies on various N-Boc-protected amino acids have shown that the chemical shifts of the carbonyl carbons are sensitive to the solvent and the local molecular environment. mdpi.com

Conformational Analysis: Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which can be used to determine the three-dimensional conformation of the molecule in solution. While specific studies on the conformation of this compound are not widely published, NMR studies on related peptide fragments have been used to determine their solution structures. uq.edu.au

Table 2: Representative ¹H NMR Chemical Shifts for a Related Boc-Protected Amino Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| Boc (9H) | 1.41 | s |

| CH₂ (2H) | 2.86-3.21 | m |

| CH (1H) | 4.47-4.63 | m |

| Aromatic (2H) | 7.10 | s |

| Aromatic (2H) | 7.64 | s |

Data adapted from a study on the synthesis of labeled iodothyronines. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification and quantification of this compound. Its high resolving power allows for the separation of the target compound from starting materials, by-products, and other impurities.

Key Findings from Research:

Purification: Preparative HPLC is often the final step in the synthesis of iodothyronine derivatives to obtain a highly pure product. nih.gov Reversed-phase HPLC, using a C18 or similar column, is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA). sielc.com

Quantification: Analytical HPLC with a UV detector is used to determine the purity of a sample by measuring the relative area of the peak corresponding to this compound. This method is also used for quantitative analysis, where the peak area is compared to a standard curve generated from known concentrations of the compound. nih.gov

Method Development: The choice of column, mobile phase, and gradient conditions is critical for achieving optimal separation. For the analysis of thyroid hormones and their precursors, mixed-mode columns that provide both hydrophobic and anion-exchange properties have been used to simultaneously analyze a range of related compounds. sielc.com

Table 3: Typical HPLC Parameters for Iodothyronine Analysis

| Parameter | Condition |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 225 nm |

| Flow Rate | 1.0 mL/min |

These are general parameters and may be optimized for specific applications.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, as the different enantiomers can have distinct biological activities. nih.gov Chiral chromatography is the primary method used for this purpose.

Key Findings from Research:

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers. Various CSPs have been successfully used for the separation of triiodothyronine and thyroxine enantiomers, including those based on L-4-hydroxyproline and teicoplanin. nih.gov

Baseline Resolution: With the appropriate chiral column and mobile phase, baseline resolution of the enantiomers can be achieved, allowing for accurate quantification of the enantiomeric excess (ee). nih.gov

Importance in Pharmaceutical Analysis: The determination of enantiomeric purity is of great pharmaceutical and clinical interest. For example, analysis of commercial liothyronine sodium tablets has revealed the presence of the D-enantiomer as an impurity. nih.gov

Table 4: Chiral Selectors Used for the Separation of Iodothyronine Enantiomers

| Chiral Selector | Type of Chromatography | Reference |

| L-4-hydroxyproline bonded to silica (B1680970) gel | HPLC | nih.gov |

| Teicoplanin (Chirobiotic T) | HPLC | nih.gov |

| Crown ether-based stationary phase | LC-MS/MS | nih.gov |

Spectrophotometric Methods for Concentration Determination of Modified Iodothyronines

UV-Vis spectrophotometry is a straightforward and widely accessible method for determining the concentration of a compound in solution, provided it has a chromophore that absorbs light in the ultraviolet or visible range. The iodinated phenyl rings of this compound provide a strong UV absorbance.

Key Findings from Research:

Molar Absorptivity: The concentration of a solution of this compound can be determined by measuring its absorbance at a specific wavelength (λmax) and using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. The molar absorptivity is a constant for a given compound at a specific wavelength and in a particular solvent.

Application in Purity Assessment: While not as specific as HPLC, spectrophotometry can be used as a quick check for the presence of the chromophore and to estimate the concentration of the purified product. It has been used in the analysis of triacylglyceride content in cells treated with iodothyronines. bioscientifica.com

Triiodide Anion Detection: A related spectrophotometric method involves the determination of selenium through the formation of the triiodide anion, which can be detected by its absorbance at 290 nm and 360 nm. researchgate.net While this is an indirect application, it demonstrates the utility of spectrophotometry in quantifying species related to the chemistry of iodine-containing compounds.

Molecular Pharmacology and Receptor Interactions of 3,5,3 Triiodo L Thyronine Analogues

Thyroid Hormone Receptor (TR) Isoform Specificity (TRα and TRβ)

Thyroid hormone actions are mediated by two principal receptor isoforms, TRα and TRβ, which are encoded by separate genes and exhibit distinct tissue distribution and physiological roles. nih.govfrontiersin.org TRα is predominantly found in the heart, brain, and bone, while TRβ is highly expressed in the liver, kidney, and pituitary gland. frontiersin.orgoup.com This differential expression is a key factor in the diverse effects of thyroid hormones throughout the body. The development of isoform-specific ligands is a major goal in medicinal chemistry, aiming to harness the therapeutic benefits of thyroid hormone action while minimizing undesirable side effects. frontiersin.org

Agonist and Antagonist Binding Affinities of Modified Ligands

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For thyroid hormone analogues, modifications to the core 3,5,3'-triiodo-L-thyronine structure can significantly alter their affinity for TRα and TRβ, leading to agonist (activating) or antagonist (inhibiting) effects.

The introduction of a Boc group on the amino acid side chain of 3,5,3'-triiodo-L-thyronine, creating Boc-3,5,3'-triiodo-L-thyronine, is a chemical modification that can influence its interaction with thyroid hormone receptors. While specific binding affinity data for this compound is not extensively reported in the provided search results, the principles of ligand design for TRs offer a framework for understanding its potential behavior. The design of TR antagonists, for instance, has often involved the addition of large extensions at the 5'-position of the thyronine scaffold. researchgate.net These modifications are thought to disrupt the proper folding of the C-terminal helix (helix 12) of the ligand-binding domain (LBD), a crucial step for receptor activation. researchgate.net

The relative binding affinities of various T3 analogues for TRs have been studied. For the wild-type human TRβ1, the order of affinity is generally T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodo-L-thyronine (reverse T3). nih.gov Reverse T3 (rT3), an isomer of T3, is considered largely inactive at nuclear TRs, exhibiting about 1,000-fold less activity than T3. caymanchem.com

Table 1: Relative Binding Affinities of Selected Iodothyronines to Wild-Type Human TRβ1

| Compound | Relative Binding Affinity |

| 3,5,3'-Triiodo-L-thyronine (T3) | Highest |

| D-3,5,3'-Triiodo-thyronine (D-T3) | Lower than T3 |

| L-Thyroxine (T4) | Lower than D-T3 |

| 3,5-Diiodo-L-thyronine | Lower than T4 |

| 3,3',5'-Triiodo-L-thyronine (rT3) | Lowest |

This table is a qualitative representation based on the cited literature. nih.gov

Structure-Activity Relationship (SAR) Studies of Iodothyronine Derivatives at TRs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For iodothyronine derivatives, these studies have been crucial in elucidating the key features required for effective binding to and activation of thyroid hormone receptors. researchgate.net

Contribution of Chemical Substituents to Binding Efficacy and Selectivity

The binding of 3,5,3'-triiodo-L-thyronine to the TR ligand-binding domain is a highly specific interaction stabilized by several key structural features. The thyronine core, with its two phenyl rings linked by an ether oxygen, provides the basic scaffold. The iodine atoms at the 3, 5, and 3' positions are critical for high-affinity binding, fitting into a hydrophobic pocket within the LBD. ingentaconnect.com

The 4'-hydroxyl group forms a crucial hydrogen bond with a specific residue in the binding pocket, anchoring the ligand. ingentaconnect.com The alanine (B10760859) side chain also interacts with polar residues in the receptor. ingentaconnect.com Modifications to any of these groups can significantly impact binding affinity and selectivity. For example, the deaminated analogue of T4, tetraiodothyroacetic acid (tetrac), can block the non-genomic actions of T4 and T3 at the cell surface integrin αvβ3 receptor. annualreviews.org

The Boc protecting group on the amine of the alanine side chain in this compound would alter the charge and steric bulk of this side chain. This modification would likely disrupt the typical interactions of the alanine side chain with the TR, potentially reducing its binding affinity or altering its functional activity.

Computational Modeling and Docking Studies of Ligand-Receptor Interactions

Computational modeling and docking studies have become indispensable tools for visualizing and predicting how ligands like iodothyronine derivatives interact with the three-dimensional structure of the thyroid hormone receptor. These in silico methods complement experimental data and aid in the rational design of new ligands.

Crystal structures of the TR LBD bound to T3 and other analogues have revealed the precise architecture of the binding pocket. ingentaconnect.com These structures show that the majority of the T3 molecule is stabilized within a hydrophobic core of the LBD. ingentaconnect.com Molecular modeling has been used to propose the location of the hormone within the binding site of h-TRβ1, suggesting that ionic bonds anchor the alanine side chain to a loop of the receptor, while the phenyl rings interact with other regions of the domain. nih.gov Such models can be used to predict how modifications, such as the addition of a Boc group, might alter the binding orientation and affinity of the ligand.

Modulation of Corepressor and Coactivator Recruitment to TR Complexes

The canonical (genomic) actions of T3 are mediated by its binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. nih.gov TRs, typically as heterodimers with retinoid X receptors (RXRs), bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. glpbio.com

In the absence of T3, the TR-RXR heterodimer is bound to the TRE and recruits a complex of corepressor proteins, such as nuclear receptor corepressor 1 (NCoR1) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). cymitquimica.comacs.org This corepressor complex generally includes histone deacetylases (HDACs), which maintain a condensed chromatin structure and repress gene transcription. acs.org

Upon binding of T3 to the ligand-binding domain of the TR, the receptor undergoes a conformational change. acs.org This change leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex. nih.govacs.org Coactivator proteins include members of the steroid receptor coactivator (SRC) family, CREB-binding protein (CBP), and p300/CBP associated factor (P/CAF), which often possess histone acetyltransferase (HAT) activity. nih.gov The recruitment of this coactivator complex leads to chromatin decondensation and the initiation of gene transcription. acs.org

The binding of T3 to the TR is a highly specific interaction. The alanine side chain of T3 is thought to be anchored within the ligand-binding pocket. The addition of the Boc group to this side chain would create significant steric hindrance, very likely preventing the molecule from fitting into the ligand-binding pocket of the TR. Therefore, this compound is not expected to be an agonist for thyroid hormone receptors. It would be unable to induce the conformational change required to release corepressors and recruit coactivators, thus failing to initiate the transcription of T3-responsive genes. It is more likely to act as a competitive antagonist if it can enter the nucleus and bind to the receptor, or more probably, be completely inert in this context.

Table 1: Summary of T3-Mediated Signaling Events and Postulated Effects of this compound

| Signaling Pathway/Interaction | Action of 3,5,3'-triiodo-L-thyronine (T3) | Postulated Effect of this compound |

| Plasma Membrane (αvβ3 Integrin) | Binds to a specific site, activating PI3K/Akt and MAPK/ERK pathways. Current time information in Bangalore, IN.genome.jpacs.org | Unlikely to bind due to steric hindrance from the Boc group, thus no activation of downstream signaling. |

| Cytoplasmic Binding Proteins (CTBPs) | Binds to CTBPs, which may facilitate nuclear transport. frontiersin.org | Binding likely inhibited by the Boc group, impairing potential transport. |

| Mitochondrial Targets | Interacts with mitochondrial proteins to influence energy metabolism. | Interaction likely blocked by the Boc group, preventing direct mitochondrial effects. |

| Nuclear TR Complexes | Binds to TRs, causing dissociation of corepressors and recruitment of coactivators to activate gene transcription. nih.govacs.org | Unlikely to bind to TRs due to the bulky Boc group, thus will not modulate coregulator recruitment and will be transcriptionally inactive. |

Cellular and Biochemical Mechanisms Explored Using 3,5,3 Triiodo L Thyronine and Its Modified Forms

Regulation of Gene Transcription and Protein Synthesis by Thyroid Hormone Signaling

The primary mechanism of thyroid hormone action involves the regulation of gene expression. nih.gov T3 exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-inducible transcription factors. nih.govcolostate.edu This interaction initiates a cascade of events that ultimately alters the rate of transcription of target genes, thereby influencing protein synthesis and cellular function.

Identification of Thyroid Hormone Response Elements (TREs) in Target Genes

Thyroid hormone receptors bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the regulatory regions of target genes. colostate.edud-nb.info These TREs are typically composed of two "half-sites" with the consensus sequence AGGTCA, which can be arranged as direct repeats, palindromes, or inverted repeats. colostate.edupnas.org The spacing and orientation of these half-sites are critical determinants of TR binding and transcriptional regulation. nih.gov

The identification of TREs has been a key area of research in understanding thyroid hormone action. Techniques such as chromatin immunoprecipitation (ChIP) coupled with sequencing have been instrumental in mapping TR binding sites across the genome. nih.gov For instance, a study using mice expressing a tagged TRα1 identified novel target genes in the brain, highlighting the power of this approach. nih.gov In another study, bioinformatic analysis of the human fatty acid synthase (FAS) promoter identified two functional TREs, demonstrating the direct regulation of this lipogenic enzyme by T3. pnas.org

The affinity of TR for a TRE is influenced by the formation of heterodimers with the retinoid X receptor (RXR), which generally enhances binding. colostate.eduoup.com The TR/RXR heterodimer is considered the major functional unit in mediating T3-dependent gene transcription. colostate.edu

Table 1: Examples of Identified Thyroid Hormone Response Elements (TREs)

| Gene | TRE Sequence | Organism | Reference |

| Human Fatty Acid Synthase (TRE1) | GGGTTAcgtcCGGTCA | Human | pnas.org |

| Human Fatty Acid Synthase (TRE2) | GGGTCC | Human | pnas.org |

| Mouse MyoD | AGGTCAGACAGGCAGGAGTAGA | Mouse | oup.com |

| Xenopus laevis thrb | Multiple TREs identified | Frog | nii.ac.jp |

This table provides examples of experimentally identified TREs in the regulatory regions of different genes.

Epigenetic Regulation Mediated by Iodothyronine Signaling

Beyond direct DNA binding, the action of iodothyronines is intricately linked to epigenetic modifications that modulate chromatin structure and gene accessibility. nih.gov These modifications include DNA methylation and post-translational modifications of histone proteins, such as acetylation and methylation. nih.gov

In the absence of T3, TRs bound to TREs often recruit corepressor complexes that include histone deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. jscimedcentral.com Upon T3 binding, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivator complexes. These coactivators often possess histone acetyltransferase (HAT) activity, which acetylates histones, resulting in a more open chromatin configuration that is permissive for transcription. nih.gov

Recent studies have highlighted the role of other epigenetic mechanisms, such as DNA methylation and microRNAs (miRNAs), in modulating thyroid hormone signaling. For example, changes in DNA methylation patterns in the promoter regions of thyroid hormone-responsive genes can influence their expression. bioscientifica.comnih.gov Furthermore, T3 has been shown to regulate the expression of specific miRNAs, which in turn can target mRNAs of genes involved in various metabolic pathways, adding another layer of regulatory complexity. nih.govbioscientifica.comnih.gov For example, miR-34a-5p has been identified as a potential epigenetic regulator of hepatic thyroid hormone action. bioscientifica.comnih.gov

Mechanisms of Energy Metabolism and Mitochondrial Bioenergetics

Impact on Mitochondrial Respiration and Oxidative Phosphorylation

T3 stimulates mitochondrial respiration and oxidative phosphorylation, the primary process for ATP production. nih.gov This is achieved in part through the transcriptional upregulation of nuclear and mitochondrial genes encoding components of the respiratory chain. frontiersin.orgmdpi.com T3 also influences the composition of the mitochondrial inner membrane, which can affect the efficiency of oxidative phosphorylation. nih.gov

One of the key effects of T3 on mitochondrial bioenergetics is the uncoupling of oxidative phosphorylation from ATP synthesis. nih.govmdpi.com This "proton leak" dissipates the proton gradient across the inner mitochondrial membrane as heat, contributing to the thermogenic effects of thyroid hormone. mdpi.com This uncoupling can be mediated by various mechanisms, including the activation of uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT). nih.govmdpi.com

Table 2: Effects of 3,5,3'-Triiodo-L-thyronine on Mitochondrial Respiration

| Parameter | Effect of T3 | Key Mechanisms | References |

| State 3 Respiration (ADP-stimulated) | Increased | Increased substrate supply, increased enzyme activity | |

| State 4 Respiration (resting) | Increased | Increased proton leak | mdpi.com |

| Respiratory Chain Complex Activity | Increased | Upregulation of gene expression | frontiersin.org |

| P/O Ratio (ATP produced per oxygen consumed) | Decreased | Uncoupling of oxidative phosphorylation | mdpi.com |

This table summarizes the general effects of T3 on key parameters of mitochondrial respiration.

Fatty Acid Oxidation and Thermogenesis in Experimental Models

Thyroid hormones play a crucial role in regulating fatty acid metabolism, a key source of energy for thermogenesis. nih.govbioscientifica.com T3 stimulates the mobilization of fatty acids from adipose tissue and enhances their uptake and oxidation by mitochondria. nih.govjscimedcentral.com This is achieved through the transcriptional regulation of genes involved in lipid transport and β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1). frontiersin.orgnih.gov

In brown adipose tissue (BAT), a specialized thermogenic tissue, T3 works in concert with the sympathetic nervous system to activate non-shivering thermogenesis. tandfonline.comfrontiersin.org T3 increases the expression of uncoupling protein 1 (UCP1), which is central to the thermogenic function of BAT. nih.govtandfonline.com The increased fatty acid oxidation provides the fuel for UCP1-mediated heat production. tandfonline.comtandfonline.com Studies in various animal models have demonstrated that hyperthyroidism is associated with increased BAT volume and fatty acid oxidation. tandfonline.com

Mitochondrial Biogenesis and Mitophagy Pathways

To meet the increased energy demands imposed by T3, cells respond by increasing the number of mitochondria through a process called mitochondrial biogenesis. nih.govtandfonline.com T3 stimulates mitochondrial biogenesis by upregulating the expression of key transcriptional regulators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). frontiersin.orgmdpi.com PGC-1α, in turn, activates the transcription of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), which are essential for the synthesis of mitochondrial proteins and the replication of mitochondrial DNA. frontiersin.orgmdpi.com

Cellular Differentiation and Morphogenesis Studies

The active form of thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3), is a critical regulator of development, differentiation, and metabolism in a multitude of cell types. nih.gov Its synthetic, N-protected derivative, Boc-3,5,3'-triiodo-L-thyronine, serves as a valuable tool in research, allowing for the controlled study of T3's effects. The tert-butyloxycarbonyl (Boc) protecting group renders the molecule temporarily inactive, enabling its use in specific experimental contexts where the slow release or targeted activation of T3 is desired. The following sections explore the pivotal role of T3, and by extension the experimental utility of its modified forms, in key cellular differentiation and morphogenetic processes.

Chondrogenic Differentiation of Mesenchymal Stem Cells

The differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for cartilage formation, is a complex process influenced by various signaling molecules. Studies have shown that 3,5,3'-triiodo-L-thyronine (T3) can modulate this process. In an in vitro model using MSCs from human umbilical cord stroma, the addition of T3 to the chondrogenic medium was found to enhance the expression of genes associated with chondrogenesis, such as collagen type 2, integrin alpha 10 beta 1, and Sox9. nih.gov Furthermore, immunohistochemical analysis revealed increased levels of collagen type 2 and aggrecan, along with more intense Safranin O staining, in spheroids cultured with T3 for 14 days compared to controls. nih.gov This suggests that T3 promotes a more robust chondrogenic phenotype.

Interestingly, the effects of T3 on chondrogenesis can be dose-dependent and may vary depending on the source of the MSCs. For instance, a study on bone marrow-derived MSCs from female rats demonstrated that different concentrations of T3 had varying effects on chondrogenic potential. nih.gov A low dose (0.01 nM) of T3 improved chondrogenic matrix formation and the expression of Sox9 and collagen II. nih.gov In contrast, another study using adipose tissue-derived stem cells from young female rats concluded that T3 treatment did not significantly alter chondrogenic differentiation, as evidenced by a lack of change in aggrecan, collagen II, or collagen X expression. scielo.br

The molecular mechanisms underlying T3's influence on chondrogenesis are multifaceted. Research indicates that T3 may exert its effects through the modulation of signaling pathways such as the Wnt pathway. In the study on umbilical cord stroma MSCs, gene expression of β-catenin, Frizzled, and GSK-3β was significantly higher in spheroids treated with T3. nih.gov This suggests an interplay between thyroid hormone signaling and key developmental pathways in the regulation of chondrogenesis.

Table 1: Effect of 3,5,3'-Triiodo-L-thyronine (T3) on Chondrogenic Markers in Mesenchymal Stem Cells

| MSC Source | T3 Treatment | Key Findings | Reference |

|---|---|---|---|

| Human Umbilical Cord Stroma | Addition to chondrogenic medium | Increased expression of collagen type 2, integrin alpha 10 beta 1, and Sox9. Enhanced levels of collagen type 2 and aggrecan. | nih.gov |

| Female Rat Bone Marrow | 0.01 nM, 1 nM, 1000 nM | Dose-dependent effects. 0.01 nM increased chondrogenic matrix, Sox9, and collagen II expression. | nih.gov |

| Young Female Rat Adipose Tissue | 0.01, 1, 100, or 1,000 nM | No significant alteration in the expression of Sox9, aggrecan, collagen II, or collagen X. | scielo.br |

| Bovine Articular Chondrocytes | Serum-free induction | Appeared to increase total hydroxyproline (B1673980) per DNA after 14 and 35 days. | nih.gov |

Pancreatic β-Cell Development and Insulin (B600854) Production

Thyroid hormones are emerging as significant factors in pancreatic β-cell development and function. Studies have demonstrated that T3 can promote the differentiation of pancreatic precursor cells into insulin-producing β-cells. nih.gov Treatment of the human pancreatic duct cell line hPANC-1 with T3 induced morphological and functional changes indicative of a β-cell-like phenotype. nih.gov This included a marked increase in insulin synthesis and a concurrent decrease in the ductal differentiation marker cytokeratin 19. nih.gov

The influence of T3 extends to the genetic level, with expression analysis revealing a time-dependent increase in insulin and GLUT2 mRNA levels in response to T3 treatment in hPANC-1 cells. nih.gov Furthermore, T3 has been shown to enhance the release of insulin into the culture medium, representing a crucial step in the acquisition of a mature β-cell phenotype. nih.gov In vitro studies on human and rodent insulinoma cell lines have also indicated that T3 can protect against apoptosis and induce β-cell growth and proliferation.

The molecular pathways involved in T3-mediated β-cell development include the direct activation of key transcription factors. T3 can enhance the expression of MAFA, a transcription factor crucial for activating insulin expression, by directly acting on thyroid hormone response elements within the Mafa promoter. researchgate.net This highlights a direct genomic mechanism through which thyroid hormones can influence β-cell fate and function.

Table 2: Influence of 3,5,3'-Triiodo-L-thyronine (T3) on Pancreatic β-Cell Development

| Cell Model | T3 Treatment | Key Findings | Reference |

|---|---|---|---|

| Human Pancreatic Duct Cell Line (hPANC-1) | Direct treatment | Increased insulin synthesis, decreased cytokeratin 19, and increased insulin and GLUT2 mRNA levels. Enhanced insulin release. | nih.govresearchgate.net |

| Human and Rodent Insulinoma Cell Lines | In vitro studies | Protection from apoptosis and induction of β-cell growth and proliferation. | |

| Pancreatic β-cells | General mechanism | Enhances expression of MAFA transcription factor. | researchgate.net |

Myogenic Differentiation and Muscle Fiber Phenotype

The differentiation of myoblasts into mature muscle fibers is a tightly regulated process where thyroid hormones play a significant role. nih.gov 3,5,3'-triiodo-L-thyronine (T3) is known to promote terminal muscle differentiation. uq.edu.au This is partly achieved through the activation of MyoD gene transcription, a master regulator of myogenesis. uq.edu.aucapes.gov.br A T3 response element (TRE) has been identified in the mouse MyoD promoter, indicating a direct regulatory role for T3 in initiating the myogenic program. uq.edu.au

T3 also influences the phenotype of muscle fibers, particularly the conversion between slow-twitch and fast-twitch fibers. rupress.orgbioscientifica.com Hyperthyroidism is associated with an increase in type II fast fibers. uq.edu.au T3 treatment can induce a slow-to-fast muscle fiber type conversion. rupress.orgbioscientifica.com This is mediated, in part, by the regulation of microRNAs, such as miR-133a, which is positively regulated by T3. rupress.org Increased levels of miR-133a promote the fast phenotype and suppress the slow phenotype in C2C12 myotubes. rupress.org

The expression of different myosin heavy chain (MHC) isoforms, which determine the contractile properties of muscle fibers, is also under the control of T3. cas.cz T3 tends to repress the expression of embryonic and perinatal MHC isoforms while activating the expression of adult fast isoforms. cas.cz This hormonal regulation is crucial for the postnatal development of fast muscle fibers. bioscientifica.com

Table 3: Role of 3,5,3'-Triiodo-L-thyronine (T3) in Myogenic Differentiation and Muscle Fiber Type

| Process | Model System | Effect of T3 | Key Mechanisms | Reference |

|---|---|---|---|---|

| Myogenic Differentiation | Myogenic cell lines | Promotes terminal differentiation | Activates MyoD gene transcription via a TRE in the promoter. | uq.edu.aucapes.gov.br |

| Muscle Fiber Type Conversion | C2C12 myotubes, hypothyroid mice | Induces slow-to-fast fiber transition | Positively regulates miR-133a, which promotes the fast phenotype. | rupress.org |

| Myosin Heavy Chain Expression | Developing and regenerating muscle | Represses embryonic/perinatal isoforms, activates adult fast isoforms | Direct regulation of MHC gene expression. | cas.cz |

Neuronal Proliferation, Migration, and Synaptic Plasticity

The development of the central nervous system is profoundly influenced by thyroid hormones. nih.gov Maternal hypothyroidism during pregnancy can lead to impaired neurogenesis in the embryonic telencephalon and subsequent learning and memory deficits in offspring. nih.gov 3,5,3'-triiodo-L-thyronine (T3) plays a crucial role in several aspects of neuronal development, including the differentiation of embryonic neural stem cells (eNSCs). nih.gov

In cultured mouse eNSCs, T3 has been found to promote neuronal differentiation while simultaneously inhibiting astrocytic differentiation. nih.gov It also inhibits the proliferation and maintenance of eNSCs, suggesting a role in guiding these stem cells towards a neuronal fate. nih.gov The effects of T3 on eNSCs are mediated through the thyroid hormone receptor alpha 1 (TRα1). nih.gov Silencing of TRα1 eliminates the pro-neuronal effects of T3. nih.gov One of the downstream mechanisms involves the inhibition of STAT3 signaling, as T3 decreases STAT3 phosphorylation and its DNA-binding activity through TRα1. nih.gov

Thyroid hormones are also implicated in actin polymerization in astrocytes and neurons, a fundamental process for cell migration and the formation of synapses. amerigoscientific.com While much of the research has focused on the active T3 hormone, the inactive metabolite reverse T3 (rT3) has been shown to activate a cytoplasmic form of TRα, leading to actin polymerization. amerigoscientific.com This highlights the complex and multi-faceted roles of thyronines in shaping the developing brain.

Table 4: Effects of 3,5,3'-Triiodo-L-thyronine (T3) on Neuronal Development

| Neuronal Process | Cell/Animal Model | Effect of T3 | Key Mechanisms | Reference |

|---|---|---|---|---|

| Neuronal Differentiation | Mouse embryonic neural stem cells (eNSCs) | Promotes neuronal differentiation, inhibits astrocytic differentiation. | Inhibition of STAT3 signaling via TRα1. | nih.gov |

| Proliferation of eNSCs | Mouse embryonic neural stem cells (eNSCs) | Inhibits proliferation and maintenance. | Mediated through TRα1. | nih.gov |

| Actin Polymerization | Astrocytes and neurons | Implicated in initiating actin polymerization. | Reverse T3 can activate a cytoplasmic form of TRα. | amerigoscientific.com |

Cell Cycle Progression and Apoptosis Modulation in Experimental Systems

Cell Cycle Arrest and Proliferative Control

3,5,3'-triiodo-L-thyronine (T3) exerts significant control over cell proliferation, in some cases promoting it and in others inducing cell cycle arrest, depending on the cell type and context. nih.govnih.gov In the context of pancreatic ductal cells, T3 has been shown to block cell growth by causing an increase of cells in the G0/G1 phase of the cell cycle. nih.gov This arrest in proliferation is accompanied by the induction of differentiation, suggesting a coordinated mechanism to halt cell division and promote specialization. nih.gov

Conversely, in other cell types such as human glioblastoma U-87 MG cells, both T3 and its precursor L-thyroxine (T4) can stimulate proliferation. nih.govresearchgate.net This proliferative effect is dependent on the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. nih.govresearchgate.net Interestingly, in these cancer cells, T3 also activates parallel signaling cascades, including the Src kinase and phosphatidylinositol 3-kinase (PI3-kinase) pathways, which are involved in other cellular processes like protein trafficking but not directly in proliferation. nih.govphysiology.org This indicates that T3 can initiate distinct signaling pathways from the cell surface, leading to a range of cellular responses. The proliferative actions of T3 and T4 in these cells are mediated through a receptor on the integrin αvβ3. nih.govphysiology.org

The ability of T3 to induce cell cycle arrest is a critical aspect of its role in promoting differentiation in various tissues. By halting the cell cycle, T3 allows for the expression of differentiation-specific genes and the acquisition of a mature cellular phenotype.

Table 5: Modulation of Cell Cycle and Proliferation by 3,5,3'-Triiodo-L-thyronine (T3)

| Cell Type | Effect of T3 | Key Signaling Pathway | Reference |

|---|---|---|---|

| Human Pancreatic Duct Cells (hPANC-1) | Blocks cell growth, induces G0/G1 arrest | Linked to induction of differentiation. | nih.gov |

| Human Glioblastoma Cells (U-87 MG) | Stimulates proliferation | ERK1/2 pathway | nih.govresearchgate.net |

| General Cancer Cells | Can induce cell cycle arrest | Modulation of cyclins, CDKs, and inhibitors like p21 and p27. | researchgate.netresearchgate.net |

Induction or Inhibition of Apoptotic Pathways

The native thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3), exhibits a dual role in regulating apoptosis, either inducing or inhibiting programmed cell death depending on the cell type and context. Research indicates that this compound would require the removal of its Boc protecting group to exert these effects.

In the human breast cancer cell line MCF-7, T3 has been shown to induce apoptosis. nih.gov This pro-apoptotic effect is linked to its ability to repress the expression of Senescence Marker Protein-30 (SMP30), an anti-apoptotic protein. nih.gov The study identified negative thyroid response elements on the hSMP30 promoter, indicating that T3-mediated signaling directly down-regulates this survival protein, tipping the balance towards cell death. nih.gov

Conversely, T3 demonstrates anti-apoptotic effects in other biological settings. In rat ovarian granulosa cells, T3 provides protection against chemotherapy-induced apoptosis. psu.edu Treatment with the chemotherapeutic agent paclitaxel (B517696) led to a significant increase in cell death, which was markedly reduced by the co-administration of T3. psu.edu The mechanism involves the downregulation of pro-apoptotic proteins like caspase 3 and Bax, and the upregulation of the anti-apoptotic protein Bcl2. psu.edu Similarly, T3 pre-conditioning has been found to exert beneficial anti-apoptotic effects in the liver of brain-dead rats by reducing the expression of Bax and the activation of cleaved Caspase-3. plos.org It has also been reported to act as a survival factor in pancreatic beta-cells. researchgate.net

These findings highlight the context-dependent role of T3 in modulating apoptotic pathways, with its action being contingent on the specific cellular machinery and signaling environment.

Table 1: Effects of 3,5,3'-Triiodo-L-thyronine (T3) on Apoptosis in Different Cell Systems

| Cell System | Effect on Apoptosis | Key Mechanistic Findings |

|---|---|---|

| Human Breast Cancer Cells (MCF-7) | Induction | Repression of anti-apoptotic SMP30 expression via negative thyroid response elements. nih.gov |

| Rat Ovarian Granulosa Cells | Inhibition | Downregulation of caspase 3 and Bax; upregulation of Bcl2. psu.edu |

| Rat Liver (in brain-dead model) | Inhibition | Reduced Bax gene expression and less hepatic cleaved Caspase-3 activation. plos.org |

| Mouse Hepatocytes | Inhibition | T3 demonstrated anti-apoptotic effects. nih.gov |

| Pancreatic Beta-Cells | Inhibition | T3 acts as a survival factor. researchgate.net |

Interactions with Cellular Transporters and Ion Channels

The cellular entry and effects of thyroid hormones and their analogs are mediated by various transporters and ion channels. The structural modifications inherent in this compound, specifically the protection of the primary amine, are critical in determining its interactions with these membrane proteins compared to the native T3 hormone.

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is crucial for transporting large neutral amino acids and is overexpressed in many cancer cells. nih.govmdpi.com The thyroid hormone 3,5,3'-triiodo-L-thyronine (T3) is recognized as one of the earliest identified and most potent endogenous inhibitors of LAT1. nih.govmdpi.com It exhibits a high affinity for the transporter but has very low transportability, making it a lead compound for the development of LAT1-blocking drugs. nih.govmdpi.com The inhibitory activity of T3 is attributed to its structure, which includes an amino acid backbone and a large, bulky side chain. mdpi.com

For a compound to be an active LAT1 ligand, it must possess a free amino acid moiety, specifically the aminopropanoic group. mdpi.com The Boc-protection on this compound chemically modifies this essential amine. This modification prevents the formation of the necessary interactions with the transporter's binding site. Therefore, this compound is not expected to function as a direct LAT1 inhibitor. Instead, it would be considered a prodrug or a synthetic precursor, which would only yield the active LAT1 inhibitor, T3, upon cleavage of the Boc group. mdpi.com

Research into the development of other LAT1 inhibitors, such as JPH203, was inspired by the inhibitory profile of T3. mdpi.comnih.gov Like T3, JPH203 has a high affinity for LAT1 and acts as a non-transportable inhibitor, which has shown promise in clinical studies for cancer therapy. mdpi.comnih.gov

Table 2: Inhibition of L-type Amino Acid Transporter 1 (LAT1)

| Compound | Role/Activity | Key Structural Feature for Interaction |

|---|---|---|

| 3,5,3'-Triiodo-L-thyronine (T3) | Potent, non-transportable inhibitor. nih.govmdpi.com | Free amino acid group and bulky side chain. mdpi.commdpi.com |

| This compound | Inactive as a direct inhibitor. | The essential amino group is blocked by the Boc protecting group. |

| JPH203 | Potent, selective, non-transportable inhibitor. mdpi.comnih.gov | Designed based on T3 structure; possesses amino acid backbone and bulky side chain. mdpi.com |

| 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | Non-selective inhibitor of system L transporters (LAT1 and LAT2). nih.govnih.gov | Amino acid analog. nih.gov |

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.gov Emerging evidence indicates that T3 can directly modulate the activity of GABAA receptors, representing a non-genomic action of the hormone. plos.org

In in vitro studies using Xenopus oocytes expressing α2β1γ2 GABAA receptors, T3 was found to inhibit GABA-gated chloride currents at micromolar concentrations, with a reported IC50 of 8 ± 2 μM. plos.org Interestingly, at higher concentrations (above 30 μM), T3 can exhibit activating properties. plos.org The inhibitory action of T3 appears to be competitive with the binding of other modulators like allopregnanolone (B1667786) and ivermectin, which bind at transmembrane intersubunit sites. plos.org This suggests that T3 may occupy overlapping binding sites at subunit interfaces within the receptor's transmembrane domain. plos.org

The structural integrity of the T3 molecule is likely crucial for this interaction. The presence of the bulky, uncharged tert-butoxycarbonyl (Boc) group on the amine of this compound would significantly alter the molecule's size, charge distribution, and conformation. This alteration would likely prevent it from binding effectively to the putative site on the GABAA receptor, rendering it inactive as a direct modulator.

Table 3: Modulation of GABAA Receptors by 3,5,3'-Triiodo-L-thyronine (T3) In Vitro

| Receptor System | T3 Concentration | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| α2β1γ2 in Xenopus oocytes | 8 ± 2 μM (IC50) | Inhibition of GABA-stimulated current. plos.org | Competitive interaction at transmembrane intersubunit binding sites. plos.org |

| α1β2γ2 in Xenopus oocytes | > 30 μM | Activation of the receptor. plos.org | Allosteric modulation. plos.org |

The transport of thyroid hormones across the plasma membrane is a critical, carrier-mediated process. Several members of the monocarboxylate transporter (MCT) family, part of the larger Solute Carrier 16A (SLC16A) family, are responsible for this transport. nih.govwikipedia.org Specifically, MCT8 (SLC16A2) and MCT10 (SLC16A10) have been identified as potent and specific transporters of thyroid hormones, including T3 and thyroxine (T4). nih.gov

MCT8 is a highly specific thyroid hormone transporter that facilitates the cellular uptake of T3. nih.gov Its physiological importance is underscored by the fact that mutations in the SLC16A2 gene cause Allan-Herndon-Dudley syndrome, a condition characterized by severe psychomotor retardation due to impaired thyroid hormone transport into the brain. nih.gov MCT8-mediated transport is largely sodium-independent. nih.gov MCT10 also transports thyroid hormones effectively, in addition to aromatic amino acids. nih.govnih.gov

The chemical structure of the transported substrate is a key determinant of recognition by these transporters. Studies with T3 analogs have provided insight into these structural requirements. For instance, the T3 analog tiratricol, which lacks the amino group, can enter cells via non-MCT8 pathways, suggesting the amino acid side chain is a crucial recognition element for MCT8. nih.gov Given that this compound has its amino group chemically modified by the bulky Boc substituent, it is highly probable that its ability to be transported by MCT8 or MCT10 would be significantly hindered or abolished. The modified side chain would likely fail to meet the specific substrate requirements for these transporters.

Table 4: Key Transporters Involved in Cellular Uptake of 3,5,3'-Triiodo-L-thyronine (T3)

| Transporter | Gene | Primary Substrates | Role in T3 Uptake |

|---|---|---|---|

| MCT8 | SLC16A2 | T3, T4, rT3, 3,3'-T2. nih.gov | A potent and specific transporter crucial for T3 uptake, especially in the brain. nih.govnih.gov |

| MCT10 | SLC16A10 | Aromatic amino acids, T3, T4. nih.govnih.gov | Effective transporter of thyroid hormones. nih.gov |

| LAT1 | SLC7A5 | Large neutral amino acids, T3. mdpi.comnih.gov | Facilitates T3 transport, though T3 also acts as a potent inhibitor. nih.govnih.gov |

| OATP1C1 | SLCO1C1 | Primarily T4. nih.gov | Important for T4 uptake into astrocytes for subsequent conversion to T3. nih.gov |

Preclinical Research Applications and in Vitro Experimental Models

Mammalian Cell Lines for Studying Thyroid Hormone Receptor Activation

Mammalian cell lines are fundamental tools for investigating the interaction of Boc-3,5,3'-triiodo-L-thyronine with thyroid hormone receptors (TRs) and the subsequent activation of downstream signaling pathways.

Different cell lines are chosen based on their origin and the expression levels of TR isoforms. For instance, COS-1 cells are utilized in transfection studies to analyze the direct effects of thyroid hormones on gene expression. oup.com In such experiments, cells are often cultured in a medium deficient in thyroid hormones before the introduction of the compound to ensure that the observed effects are specific to the treatment. oup.com

Other commonly used cell lines include:

Chinese hamster ovary (CHO) cells: These cells are known to have a low number of endogenous thyroid hormone nuclear receptors, making them a suitable model for studying the effects of exogenously introduced receptors. rutgers.edu

GC cells: Derived from a rat pituitary tumor, these cells are rich in thyroid hormone nuclear receptors and are a valuable model for studying receptor regulation. rutgers.edu

Human glioblastoma U-87 MG cells: These cells have been used to study the non-genomic actions of thyroid hormones, such as the activation of signaling cascades like the phosphatidylinositol 3-kinase (PI3-kinase) and extracellular signal-regulated kinase (ERK) 1/2 pathways. nih.gov

Human pancreatic duct cell line (hPANC-1): This cell line is employed to investigate the role of thyroid hormones in cell differentiation, particularly the transdifferentiation towards a beta-cell-like phenotype. nih.gov

Hepatocytes: Primary or cultured hepatocytes are used to study the regulation of genes involved in lipid metabolism, such as apolipoprotein A5 (APOA5), by thyroid hormones. nih.gov

The choice of cell line is critical and depends on the specific research question, whether it pertains to receptor binding, transcriptional activation, or non-genomic signaling events.

Primary Cell Cultures and Organotypic Slice Cultures for Tissue-Specific Effects

To understand the tissue-specific effects of this compound in a more physiologically relevant context, researchers utilize primary cell cultures and organotypic slice cultures.

Human Epidermal Keratinocytes: Primary cultures of these cells have been instrumental in demonstrating the conversion of thyroxine (T4) to the more active T3 by type II iodothyronine deiodinase, highlighting a novel endocrine function of the skin. oup.com

Mesenchymal Stem Cells (MSCs) from Human Umbilical Cord Stroma: These cells are used to study the influence of thyroid hormones on chondrogenesis, the process of cartilage formation. nih.gov

Human Thyroid Follicular Epithelial Cells: These primary cells, cultured in a three-dimensional microtissue format, allow for the study of thyroid hormone synthesis and its inhibition. oup.com

These models provide a bridge between single-cell line studies and in vivo experiments, offering insights into the compound's effects within a more complex cellular environment that mimics the native tissue architecture.

Genetically Engineered Cell Lines for Receptor Function Analysis

Genetically engineered cell lines are powerful tools for dissecting the specific functions of thyroid hormone receptor isoforms (TRα and TRβ). These cell lines are often engineered to:

Overexpress a specific TR isoform: This allows for the study of the isoform's specific role in mediating the effects of thyroid hormone analogs.

Contain a reporter gene: The reporter gene is linked to a thyroid hormone response element (TRE), and its expression provides a quantifiable measure of TR activation. indigobiosciences.comindigobiosciences.com

For example, proprietary human cell lines have been engineered to constitutively express high levels of either human TRα or TRβ, along with a responsive luciferase reporter gene. indigobiosciences.comindigobiosciences.com These systems are invaluable for screening compounds for their agonist or antagonist activity against specific TR isoforms.

| Cell Line Type | Application in Thyroid Hormone Research | Example |

| Low Endogenous Receptor Cells | Studying the function of exogenously introduced TRs. | CHO cells rutgers.edu |

| High Endogenous Receptor Cells | Investigating the regulation of endogenous TRs and their downstream targets. | GC cells rutgers.edu |

| Cancer Cell Lines | Elucidating non-genomic signaling and proliferative effects of thyroid hormones. | U-87 MG glioblastoma cells nih.gov |

| Differentiating Cell Lines | Examining the role of thyroid hormones in cell fate decisions. | hPANC-1 pancreatic cells nih.gov |

| Genetically Engineered Reporter Cells | Quantifying the activation of specific TR isoforms by ligands. | Human TRα and TRβ reporter cell lines indigobiosciences.comindigobiosciences.com |

Biochemical Enzyme Assays for Deiodinase Activity and Hormone Metabolism

Biochemical enzyme assays are crucial for studying the metabolism of this compound and its impact on the enzymes that regulate thyroid hormone activity, primarily the deiodinases. Deiodinases are a family of enzymes that convert T4 to T3 (activation) or inactivate thyroid hormones. genecards.org

These assays typically involve:

Incubation of tissue homogenates or cell lysates with the substrate: The substrate is often a radiolabeled iodothyronine, such as [125I]T4 or [125I]T3. oup.comcdnsciencepub.comoup.com

Separation and quantification of the reaction products: Techniques like high-performance liquid chromatography (HPLC) or column chromatography are used to separate the different iodothyronines. oup.comoup.com

These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax) of the deiodinase enzymes. oup.com They are also used to assess the inhibitory or stimulatory effects of compounds on deiodinase activity. oup.com

| Assay Component | Description | Reference |

| Enzyme Source | Tissue homogenates (e.g., liver, kidney), cell sonicates, or microsomes. | oup.comoup.comru.nl |

| Substrate | Radiolabeled iodothyronines like [125I]T4 or [125I]T3. | oup.comoup.com |

| Cofactors | Dithiothreitol (DTT) is often included as a thiol cofactor. | ru.nl |

| Analysis Method | HPLC or chromatography to separate and quantify deiodination products. | oup.comoup.com |

Reporter Gene Assays for Transcriptional Activity Measurement

Reporter gene assays are a cornerstone for quantifying the transcriptional activity induced by this compound. These assays utilize a plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase, CAT) under the control of a promoter with one or more TREs. oup.comuq.edu.au

When a thyroid hormone or its analog binds to the TR, the receptor-ligand complex binds to the TRE and activates the transcription of the reporter gene. The resulting protein product can be easily measured, providing a sensitive readout of the compound's ability to activate the TR. These assays have been instrumental in identifying and characterizing TREs in the promoters of various genes, such as the MyoD gene. oup.comuq.edu.au

High-Throughput Screening Platforms for Ligand Discovery

High-throughput screening (HTS) platforms have been developed to rapidly screen large libraries of compounds for their ability to interact with thyroid hormone receptors. These platforms often utilize the reporter gene assays described above in a miniaturized, automated format. For example, ELISA-based kits are available for the quantitative measurement of thyroid hormones and their metabolites, which can be adapted for HTS applications. immusmol.com

HTS platforms are essential for the discovery of novel ligands for TRs, including selective agonists and antagonists, which can be valuable research tools and potential therapeutic agents. The use of cell-based reporter assays in an HTS format allows for the efficient identification of compounds that modulate TR activity. indigobiosciences.comindigobiosciences.com

Emerging Research Directions for Chemically Modified Iodothyronines

Development of Next-Generation Selective Thyroid Hormone Receptor Ligands

The development of selective thyroid hormone receptor (TR) ligands is a significant area of research, aiming to harness the therapeutic benefits of thyroid hormones while minimizing adverse effects. nih.gov Thyroid hormone actions are primarily mediated by two receptor isoforms, TRα and TRβ, which are encoded by separate genes and exhibit different tissue distributions and physiological roles. nih.govnih.govresearchgate.net TRα is notably involved in regulating cardiac functions, while TRβ plays a crucial role in cholesterol metabolism and the regulation of the hypothalamic-pituitary-thyroid axis. nih.gov This differential expression and function form the basis for developing isoform-selective thyromimetics. nih.gov

Chemically modified iodothyronines, including Boc-3,5,3'-triiodo-L-thyronine, are valuable tools in this endeavor. The "Boc" (tert-butyloxycarbonyl) protecting group alters the properties of the natural hormone, T3, potentially influencing its binding affinity and selectivity for TR isoforms. The selectivity of ligands can be influenced by subtle differences in the ligand-binding pockets of TRα and TRβ. nih.gov For instance, a single amino acid difference—serine in TRα versus asparagine in TRβ—within the binding pocket is a key determinant of ligand selectivity. nih.gov Modifications to the ligand, particularly at the 1-carbon position, can exploit this difference to achieve isoform-specific binding. nih.gov

Researchers are actively developing synthetic analogs with improved selectivity for either TRα or TRβ. nih.gov Compounds like GC-1 and KB2115 are examples of TRβ-selective agonists that have shown promise in preclinical studies for treating conditions like hypercholesterolemia and obesity, with reduced cardiac side effects. nih.gov The study of how modifications like the Boc group on T3 affect receptor interaction contributes to the rational design of these next-generation ligands.

Investigation of Conformational Dynamics of Thyroid Hormone Receptors Upon Ligand Binding

The binding of a ligand to a thyroid hormone receptor induces significant conformational changes that are critical for its function. nih.gov In its unbound state, the TR often associates with corepressor proteins, leading to the suppression of gene transcription. nih.govbioscientifica.com The binding of an agonist, such as T3, triggers a conformational shift in the receptor's ligand-binding domain (LBD). nih.govnih.gov

This structural rearrangement, often described as a "mouse-trap" mechanism, involves the repositioning of several alpha-helices, most notably helix 12, which contains the activation function-2 (AF-2) domain. bioscientifica.com This change displaces corepressors and creates a binding surface for coactivator proteins. nih.govjci.org The recruitment of coactivators is essential for initiating the transcription of target genes. nih.gov

The use of chemically modified iodothyronines like this compound allows for a detailed examination of these dynamics. By comparing the conformational changes induced by the natural hormone versus a modified analog, researchers can gain insights into the specific molecular interactions that govern receptor activation. For example, studies using Raman spectroscopy have shown that the interaction of 3,5,3'-triiodo-L-thyronine with phospholipids (B1166683) can induce conformational changes in the hormone itself, which may have physiological implications for its interaction with the receptor. nih.gov The flexibility of the phenolic ring in T3, due to having only one iodine atom, allows for better accommodation within lipid environments compared to thyroxine (T4). nih.gov Understanding these subtle differences in ligand-induced conformations is key to developing agonists and antagonists with specific profiles.

Application of Advanced Imaging Techniques for Intracellular Iodothyronine Localization

Visualizing the journey of thyroid hormones and their analogs within a cell is crucial for understanding their mechanisms of action. Advanced imaging techniques, particularly fluorescence microscopy, have become indispensable tools for tracking the intracellular localization of iodothyronines. frontiersin.org

To enable visualization, iodothyronines can be chemically modified by attaching fluorescent tags. nih.govnih.gov For instance, studies have utilized tetramethylrhodamine (B1193902) (Rho)-labeled T3 to track its uptake and movement in cultured fibroblasts. nih.gov These studies have demonstrated that the uptake of fluorescently labeled T3 is a specific, receptor-mediated process. nih.gov Once inside the cell, the labeled hormone is often found concentrated in endocytic vesicles, indicating that it enters the cell via receptor-mediated endocytosis. nih.gov